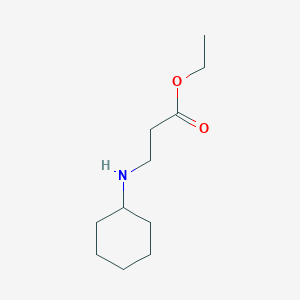

Ethyl 3-(cyclohexylamino)propanoate

Description

Ethyl 3-(cyclohexylamino)propanoate (C₁₇H₂₃NO₃, molecular weight: 289.168 g/mol) is a nitrogen-containing ester synthesized via a condensation reaction between cyclohexylamine and diethyl 2-phenylmalonate, yielding a white crystalline solid with a melting point of 95–97°C . This compound is structurally characterized by a cyclohexylamino group attached to the β-carbon of the ethyl propanoate backbone.

Properties

IUPAC Name |

ethyl 3-(cyclohexylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGDWHGNVVNSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287711 | |

| Record name | ethyl 3-(cyclohexylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-61-6 | |

| Record name | N-Cyclohexyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52288 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(cyclohexylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(cyclohexylamino)propanoate can be synthesized through the reaction of cyclohexylamine with ethyl acrylate. The reaction typically involves the following steps:

Reaction Setup: Cyclohexylamine and ethyl acrylate are mixed in a suitable solvent, such as ethanol.

Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.

Product Isolation: After the reaction is complete, the product is isolated through distillation or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexylamino propanoic acid.

Reduction: Formation of cyclohexylamino propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(cyclohexylamino)propanoate exhibits significant biological activity, particularly in the context of drug development. Research has indicated that derivatives of this compound may act as inhibitors or modulators in various biological pathways.

- Anticancer Activity : Some studies suggest that compounds similar to this compound may possess anticancer properties by interfering with tumor cell proliferation mechanisms.

- Neuropharmacology : The cyclohexylamine moiety is known to influence neurotransmitter systems, making this compound a candidate for neuropharmacological studies focusing on anxiety and depression.

Agrochemical Potential

The compound's structural characteristics suggest potential applications in agrochemicals as well. Its ability to interact with biological systems may lead to the development of new pesticides or herbicides that target specific pests or weeds without affecting non-target organisms.

Material Science

In material science, this compound can be explored for its properties as a monomer in polymer synthesis. The incorporation of cyclohexylamine can enhance the mechanical properties and thermal stability of polymers, making them suitable for various industrial applications.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

-

Case Study on Anticancer Properties :

- Objective : To evaluate the cytotoxicity of this compound against various cancer cell lines.

- Methodology : In vitro assays were performed using MTT assays to determine cell viability.

- Findings : The compound showed promising activity against breast and lung cancer cell lines, warranting further investigation into its mechanism of action.

-

Case Study in Agrochemicals :

- Objective : To assess the efficacy of this compound as a potential herbicide.

- Methodology : Field trials were conducted comparing its effectiveness against common weeds.

- Findings : Results indicated a significant reduction in weed biomass with minimal impact on crop yield, suggesting its viability as an eco-friendly herbicide option.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Its amino group provides a site for derivatization, enabling the synthesis of amides or Schiff bases for enhanced biological activity .

- Aminopyridine Derivatives (e.g., Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate): The pyridine ring and chloro substituent confer electron-withdrawing effects, which may enhance binding to enzymatic targets like AIMP2-DX2 in cancer cells .

- Ethyl 3-(isopropylamino)propanoate: The smaller isopropyl group reduces steric hindrance compared to cyclohexyl, favoring reactivity in carbamate insecticide synthesis (e.g., Benfuracarb) .

Biological Activity

Ethyl 3-(cyclohexylamino)propanoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN O

- Molecular Weight : Approximately 197.28 g/mol

- Functional Groups : Contains an ester group and a cyclohexylamino moiety that influence its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. While detailed studies are still required, preliminary findings suggest that it may affect cellular processes by:

- Binding to Enzymes : The compound may interact with enzymes, altering their activity and leading to various biological effects.

- Influencing Receptor Activity : Similar compounds have shown potential in modulating receptor functions, which could extend to this compound.

Biological Activity

Research on the biological activity of this compound has indicated several potential effects:

- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, similar to other cyclohexylamine derivatives. For instance, derivatives with similar structures have shown efficacy against various pathogens .

- Cytotoxic Effects : In vitro studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines, although specific data on IC values remains limited .

- Neuroprotective Potential : Given the structural similarities with known neuroprotective agents, there is speculation regarding its potential role in neuroprotection, although more targeted research is needed to substantiate these claims .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-(aminopentanoate) | CHN O | Similar structure; varying reactivity |

| Ethyl 3-(cyclopentylamino)propanoate | CHN O | Potentially similar properties |

| Ethyl 3-(cyclohexylamino)butanoate | CHN O | Shorter alkyl chain; differing activity |

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

- Study on Antimicrobial Activity : A study published in MDPI highlighted that derivatives of cyclohexylamines demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further research into this compound's potential as an antimicrobial agent .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various compounds indicated that those with similar structural features exhibited varying levels of toxicity against cancer cell lines. While specific data for this compound are sparse, it aligns with trends observed in related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(cyclohexylamino)propanoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) such as the Ugi-Smiles reaction. For example, a protocol using a Ugi-Smiles adduct (1.0 mmol) with reductive amination yielded 48% of the target product. Key steps include cyclization under mild acidic conditions and purification via column chromatography . To improve yields:

- Optimize stoichiometry of reactants (e.g., cyclohexylamine, ethyl propanoate derivatives).

- Use catalysts like Pd/C for reductive steps.

- Monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). For instance, cyclohexyl protons appear at δ 1.0–2.3 ppm, while ester carbonyls resonate at ~172 ppm in 13C NMR .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 416.2767, calculated 416.2787) .

- IR : Identify functional groups (e.g., ester C=O stretch at ~1731 cm⁻¹, amine N-H at ~2929 cm⁻¹) .

Q. What are the common chemical transformations of this compound, and which reagents drive these reactions?

- Methodological Answer :

- Reduction : Use LiAlH4 to reduce the ester to a primary alcohol.

- Oxidation : KMnO4 or CrO3 oxidizes the cyclohexylamino group to nitro or carbonyl derivatives.

- Substitution : SOCl2 converts the ester to an acid chloride for further coupling .

Advanced Research Questions

Q. How does this compound interact with enzymes like acetylcholinesterase (AChE), and what mechanistic insights exist?

- Methodological Answer : Structural analogs (e.g., 3-(piperazin-1-yl)propionic acid ethyl ester) exhibit non-competitive AChE inhibition. To study:

- Perform in vitro enzyme assays with varying substrate concentrations.

- Use Lineweaver-Burk plots to determine inhibition constants (Ki).

- Conduct molecular docking to map binding sites (e.g., cyclohexyl group occupying hydrophobic pockets) .

Q. What catalytic systems stabilize this compound derivatives during lignin depolymerization?

- Methodological Answer : Heterogeneous metal catalysts (e.g., Pt/C) stabilize lignin-derived monomers via reductive chemistry. Key steps:

- Pretreat lignin with the catalyst in a solvolytic system (e.g., ethanol/water).

- Monitor monomer formation via GC-FID/MS and HSQC NMR (e.g., disappearance of lignin signals at δ 6.6–7.1 ppm) .

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl groups) affect the compound’s bioactivity?

- Methodological Answer :

- Synthesize analogs (e.g., Ethyl 3-amino-2-(cyclopentylmethyl)propanoate) .

- Compare logP values (hydrophobicity) and IC50 in cytotoxicity assays.

- Use QSAR models to correlate substituent effects with activity.

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (e.g., 48% vs. lower values in other studies): How should researchers address this?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.